molecular formula C25H13N3O6 B11540770 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2'-biisoindole-1,1',3,3'-tetrone

5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2'-biisoindole-1,1',3,3'-tetrone

Cat. No.: B11540770
M. Wt: 451.4 g/mol
InChI Key: CWOZUUBNXLCEQO-UHFFFAOYSA-N
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Description

5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone is a complex organic compound with a unique structure that includes a benzoxazinone moiety and a biisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazinone ring through a cyclization reaction. Subsequent steps involve the introduction of the biisoindole core via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
  • 4-[(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)amino] benzoic acid, butyl ester

Uniqueness

Compared to similar compounds, 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone stands out due to its biisoindole core, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H13N3O6

Molecular Weight

451.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-5-(6-methyl-4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H13N3O6/c1-12-6-9-19-18(10-12)25(33)34-20(26-19)13-7-8-16-17(11-13)24(32)28(23(16)31)27-21(29)14-4-2-3-5-15(14)22(27)30/h2-11H,1H3

InChI Key

CWOZUUBNXLCEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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